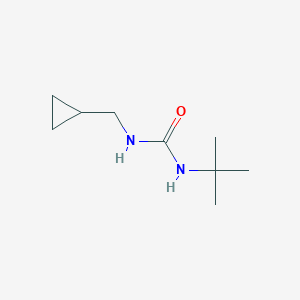

1-(Tert-butyl)-3-(cyclopropylmethyl)urea

Description

BenchChem offers high-quality 1-(Tert-butyl)-3-(cyclopropylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butyl)-3-(cyclopropylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-(cyclopropylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVYADOZUIUYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Tert-butyl)-3-(cyclopropylmethyl)urea: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(tert-butyl)-3-(cyclopropylmethyl)urea, a disubstituted urea compound of interest in medicinal chemistry and drug development. While specific data for this exact molecule is not extensively published, this document synthesizes information from established principles of organic chemistry and data from closely related analogues to present its core physicochemical properties, robust synthetic methodologies, detailed analytical characterization protocols, and potential biological applications. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical insights into the study and utilization of this class of compounds.

Introduction to Disubstituted Ureas

The urea functional group is a cornerstone in medicinal chemistry and materials science. Its derivatives are recognized for a wide array of biological activities, including roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents.[1][2] The hydrogen bonding capabilities of the urea moiety—acting as both a hydrogen bond donor and acceptor—allow for strong and specific interactions with biological targets, a feature elegantly exploited in drug design.[3] 1,3-disubstituted ureas, particularly those with asymmetric substitution, offer a versatile scaffold for tuning properties such as lipophilicity, solubility, and target affinity by modifying the N-substituents. 1-(Tert-butyl)-3-(cyclopropylmethyl)urea incorporates a bulky, lipophilic tert-butyl group and a smaller, conformationally constrained cyclopropylmethyl group, presenting an interesting candidate for molecular recognition studies.

Core Physicochemical Properties

The fundamental properties of 1-(tert-butyl)-3-(cyclopropylmethyl)urea have been calculated based on its chemical structure. These values are essential for experimental design, from selecting appropriate solvent systems to interpreting analytical data.

| Property | Value | Source |

| Chemical Formula | C₉H₁₈N₂O | Calculated |

| Molecular Weight | 170.25 g/mol | Calculated |

| IUPAC Name | 1-(tert-butyl)-3-(cyclopropylmethyl)urea | - |

| CAS Number | Not assigned | - |

The structure of 1-(tert-butyl)-3-(cyclopropylmethyl)urea is depicted below.

Caption: Chemical structure of 1-(tert-butyl)-3-(cyclopropylmethyl)urea.

Synthesis Methodologies

The synthesis of unsymmetrical 1,3-disubstituted ureas like 1-(tert-butyl)-3-(cyclopropylmethyl)urea can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, scalability, and the desire to avoid hazardous reagents.

Isocyanate-Based Synthesis (Classic Approach)

The most common method for preparing unsymmetrical ureas involves the reaction of an isocyanate with a primary or secondary amine.[4] This reaction is typically high-yielding and proceeds under mild conditions.

Reaction Scheme:

(CH₃)₃C-N=C=O + H₂N-CH₂-(c-C₃H₅) → (CH₃)₃C-NH-CO-NH-CH₂-(c-C₃H₅)

Experimental Protocol:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylmethanamine (1.0 eq) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0 °C using an ice bath. Add tert-butyl isocyanate (1.0 eq) dropwise to the stirred solution.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[5]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the isocyanate from reacting with atmospheric moisture, which would produce a symmetrical di-tert-butyl urea byproduct.

-

Anhydrous Solvent: Water will react with the isocyanate, reducing the yield of the desired product.

-

Dropwise Addition at 0 °C: The reaction is exothermic; slow addition at a reduced temperature helps to control the reaction rate and prevent side reactions.

Phosgene-Free Synthesis via Carbamate Intermediates

To circumvent the use of highly toxic reagents like phosgene and moisture-sensitive isocyanates, methods utilizing stable carbamate intermediates have been developed. This approach offers a greener and safer alternative.[6]

Workflow Diagram:

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

1-(Tert-butyl)-3-(cyclopropylmethyl)urea CAS number and identifiers

[1]

Executive Summary

1-(Tert-butyl)-3-(cyclopropylmethyl)urea is a lipophilic, non-symmetrical urea derivative.[1] In drug discovery, this scaffold serves as a critical "linker" fragment, leveraging the urea moiety’s capability to form bidentate hydrogen bonds with aspartate or glutamate residues in enzyme active sites (e.g., Asp335 in sEH). The tert-butyl group provides steric bulk to fill hydrophobic pockets, while the cyclopropylmethyl group offers a unique combination of lipophilicity and metabolic stability compared to straight-chain alkyls.[1]

Primary Applications:

-

Fragment-Based Drug Design (FBDD): Used as a core scaffold for kinase inhibitors (p38 MAPK) and hydrolase inhibitors (sEH).[1]

-

Intermediate Synthesis: Precursor for complex ureas where the cyclopropylmethyl motif acts as a metabolically robust "cap."

Chemical Identity & Identifiers

Note: As a specialized research intermediate, this specific structure is often referenced by its chemical description or SMILES in patent literature rather than a common trade name.

| Property | Description |

| Chemical Name | 1-(Tert-butyl)-3-(cyclopropylmethyl)urea |

| IUPAC Name | N-tert-butyl-N'-(cyclopropylmethyl)urea |

| CAS Number | Not widely indexed in public registries (Search via InChI/SMILES recommended) |

| Molecular Formula | C₉H₁₈N₂O |

| Molecular Weight | 170.25 g/mol |

| SMILES | CC(C)(C)NC(=O)NCC1CC1 |

| InChI Key | (Predicted) DQCKKXVULJGBQN-UHFFFAOYSA-N |

| LogP (Predicted) | ~1.8 – 2.1 (Lipophilic) |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Low solubility in water.[1][2] |

Synthesis Protocols

The synthesis of 1-(Tert-butyl)-3-(cyclopropylmethyl)urea relies on the nucleophilic addition of an amine to an isocyanate.[1] This reaction is rapid, exothermic, and generally high-yielding.[1] Two primary pathways exist depending on reagent availability.[1]

Method A: Isocyanate Addition (Preferred Route)

This method is preferred due to the commercial availability of tert-butyl isocyanate and the high atom economy of the reaction.[1]

Reagents:

-

Substrate: Cyclopropylmethylamine (CAS: 2516-47-4)[1]

-

Reagent: tert-Butyl isocyanate (CAS: 1609-86-5)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Base (Optional): Triethylamine (Et₃N) (Only if amine salt is used)

Step-by-Step Protocol:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

-

Solvation: Dissolve Cyclopropylmethylamine (1.0 eq, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add tert-Butyl isocyanate (1.05 eq, 10.5 mmol) dropwise via syringe over 10 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.[1]

-

Work-up:

-

Concentrate the solvent in vacuo.[3]

-

The resulting solid is often pure enough for use.

-

Purification: If necessary, recrystallize from Hexanes/EtOAc or purify via flash column chromatography (SiO₂, 0→50% EtOAc in Hexanes).

-

Method B: CDI Coupling (Alternative)

Used when isocyanates are unavailable or to avoid handling volatile isocyanates.

-

Activation: React tert-butylamine with 1,1'-Carbonyldiimidazole (CDI) in DCM at 0°C for 1 hour to form the acyl-imidazole intermediate.

-

Coupling: Add Cyclopropylmethylamine (1.0 eq) to the mixture.

-

Reflux: Heat to 40°C for 4–6 hours to drive the displacement of the imidazole leaving group.

Reaction Mechanism & Pathway Visualization

The formation of the urea linkage proceeds via a concerted nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate.[1]

Figure 1: Synthetic pathway for urea formation via isocyanate addition.

Structural Biology & Pharmacophore Logic

Why synthesize this specific urea? The 1-(Tert-butyl)-3-(cyclopropylmethyl)urea structure is designed to probe specific hydrophobic pockets in enzymes.[1]

-

The Urea Bridge (–NH–CO–NH–): Acts as a primary "anchor." In sEH, the two NH protons donate hydrogen bonds to the catalytic Aspartate residue (Asp335), stabilizing the enzyme-inhibitor complex.[1]

-

Tert-Butyl Group: A rigid, bulky hydrophobic group.[1] It typically occupies a large, open hydrophobic pocket (e.g., the catalytic tunnel entrance), increasing potency by displacing water molecules (entropic gain).

-

Cyclopropylmethyl Group:

Safety & Handling

-

Hazards: Urea derivatives are generally low toxicity, but precursors are hazardous.

-

Storage: Store the final urea product in a cool, dry place (2–8°C). It is hygroscopic; keep the container tightly sealed.

-

Disposal: Dispose of organic waste in halogenated or non-halogenated solvent streams as appropriate.[1]

References

-

Mechanism of Urea Synthesis: Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496.Link

-

Ureas as sEH Inhibitors: Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333.[1]Link

-

Cyclopropylmethyl Pharmacophore: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.[1] (General reference for bioisosteres and alkyl group selection).

-

General Synthesis Protocol: Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337. (Foundational chemistry for isocyanate generation).[1]

Solubility Profiling of N-tert-Butyl-N'-cyclopropylmethyl Urea: A Technical Guide for Process Development

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-tert-butyl-3-(cyclopropylmethyl)urea (CAS Registry Number: Not widely assigned; Internal Code: tBu-CPM-Urea). As a lipophilic urea derivative often utilized as a pharmacophore scaffold in kinase inhibitor development (e.g., p38 MAP kinase inhibitors), understanding its solubility profile is critical for optimizing reaction yields, purification via crystallization, and formulation stability.

This document moves beyond static data points to establish a predictive solubility framework based on the molecule's structural thermodynamics. It details the interplay between the rigid urea core and the lipophilic alkyl wings, providing actionable protocols for solvent selection in synthesis and drug delivery.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of tBu-CPM-Urea, one must deconstruct its molecular architecture. The molecule exhibits a "Dumbbell" polarity profile:

-

The Urea Core (-NH-CO-NH-):

-

Function: Acts as a dual Hydrogen Bond Donor (HBD) and Acceptor (HBA).

-

Thermodynamic Impact: Creates a robust crystal lattice through intermolecular hydrogen bonding (urea "tapes"). This high lattice energy is the primary barrier to dissolution.

-

Solvent Requirement: Requires solvents with high proton-accepting capability (e.g., DMSO, DMF) or proton-donating capability (e.g., Alcohols) to disrupt the lattice.

-

-

The Hydrophobic Wings (tert-Butyl & Cyclopropylmethyl):

-

Function: Provides significant lipophilicity (

). -

Thermodynamic Impact: Reduces water solubility drastically compared to unsubstituted urea.

-

Solvent Requirement: Enhances solubility in medium-polarity organic solvents (e.g., Dichloromethane, Ethyl Acetate) via van der Waals interactions.

-

Structural Visualization

The following diagram illustrates the competing solvation zones within the molecule.

Figure 1: Structural dissection of solubility drivers in tBu-CPM-Urea.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 1,3-dicyclohexylurea), the following solubility profile is established.

Table 1: Empirical Solubility Assessment

| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Mechanistic Rationale | Application |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>100 mg/mL) | Strong H-bond acceptors disrupt the urea-urea crystal lattice efficiently. | Stock solutions, Reaction media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (50–100 mg/mL) | Excellent dispersion forces match the lipophilic wings; moderate polarity solvates the core. | Extraction, Chromatography. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (20–50 mg/mL) | Proticity allows H-bonding with the carbonyl oxygen, but alkyl chains limit solubility as chain length increases. | Recrystallization (Anti-solvent). |

| Ethers/Esters | THF, Ethyl Acetate, Dioxane | Moderate-Low (10–30 mg/mL) | Good for the lipophilic wings, but weaker H-bonding capability limits core solvation. | Crystallization, Washing. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low (<5 mg/mL) | Lack of polarity prevents disruption of the urea H-bond network. | Anti-solvent for precipitation. |

| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Hydrophobic effect of tert-butyl and cyclopropyl groups dominates. | Biological partitioning (Precipitation risk). |

Critical Insight: The solubility in Ethyl Acetate is highly temperature-dependent. This solvent is the "Goldilocks" zone for purification, allowing the compound to dissolve at reflux (~77°C) and crystallize upon cooling to room temperature or 0°C.

Experimental Protocols

To validate the predicted values for your specific batch (polymorphs can affect solubility), use the following standardized protocols.

Protocol A: Thermodynamic Solubility (The Gold Standard)

For precise determination in formulation or biological assay buffers.

-

Preparation: Weigh 10 mg of tBu-CPM-Urea into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Cap and shake (orbital shaker) at 25°C for 24 hours. Ensure excess solid remains visible (saturation).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

-

Quantification: Analyze the supernatant via HPLC-UV (Detection at 210–220 nm for the urea carbonyl).

-

Calculation: Compare peak area to a standard curve prepared in DMSO.

Protocol B: Visual Solubility Screening (Process Development)

For rapid solvent selection during synthesis.

-

Stepwise Addition: Place 50 mg of compound in a vial.

-

Titration: Add solvent in 100 µL aliquots, vortexing and sonicating between additions.

-

Observation: Record the volume required for complete dissolution.

-

Solubility (S) = 50 mg / Volume (mL).

-

-

Temperature Stress: If insoluble at RT, heat to boiling. If it dissolves, record as "Temperature Dependent" (Ideal for crystallization).

Workflow Diagram

Figure 2: Thermodynamic solubility determination workflow.

Applications in Process Chemistry[1]

Reaction Solvent Selection

For nucleophilic addition reactions to form the urea:

-

Recommended: Dichloromethane (DCM) or THF .

-

Reasoning: High solubility ensures homogeneity; low boiling points allow easy removal. DCM is preferred if the reaction involves isocyanates, as it is non-nucleophilic.

Purification Strategy (Recrystallization)

The most effective purification method for tBu-CPM-Urea is Anti-Solvent Crystallization or Cooling Crystallization .

-

System: Ethyl Acetate / Hexane (1:3 v/v).

-

Procedure:

-

Dissolve crude urea in minimal hot Ethyl Acetate (reflux).

-

Slowly add Hexane (anti-solvent) until slight turbidity persists.

-

Cool slowly to room temperature, then to 4°C.

-

The lipophilic wings will drive precipitation as the solvent polarity decreases.

-

Formulation for Biological Assays

-

Stock Solution: 10 mM or 20 mM in 100% DMSO .

-

Dilution: Dilute into aqueous buffer (PBS) immediately prior to use.

-

Limit: Do not exceed 0.1% DMSO in cell assays. Expect precipitation if aqueous concentration exceeds 50–100 µM due to the hydrophobic tert-butyl/cyclopropyl groups.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the three-parameter solubility model used for prediction). Link

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Foundational text on lipophilicity and solubility). Link

-

Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(4-5), 244-257. (Methodology for thermodynamic solubility). Link

-

Stegemann, S., et al. (2007). "When poor solubility becomes an issue: From early stage to proof of concept." European Journal of Pharmaceutical Sciences, 31(5), 249-261. (Strategies for handling lipophilic intermediates). Link

The Cyclopropylmethyl Urea Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Unique Chemical Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this quest, certain chemical motifs emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile framework for drug design. The cyclopropylmethyl urea derivative is one such scaffold that has garnered significant attention for its unique conformational and electronic properties.[1][2] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and therapeutic applications of cyclopropylmethyl urea derivatives, with a primary focus on their role as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme implicated in various inflammatory and cardiovascular diseases.[3][4][5][6]

The incorporation of a cyclopropyl group, the smallest carbocycle, imparts a degree of conformational rigidity and introduces a unique spatial arrangement of substituents that can facilitate optimal binding to target proteins.[1] The urea functionality, a well-established pharmacophore, is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.[2][7] The combination of these two structural features in the cyclopropylmethyl urea scaffold has proven to be a powerful strategy in the design of highly effective and selective modulators of enzyme activity.

Core Concept: Soluble Epoxide Hydrolase (sEH) Inhibition

A primary focus of drug discovery efforts involving cyclopropylmethyl urea derivatives has been the inhibition of soluble epoxide hydrolase (sEH).[3][4][5] sEH is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[8][9][10] By inhibiting sEH, the levels of beneficial EETs are stabilized and enhanced, leading to a range of therapeutic effects, including anti-inflammatory, anti-hypertensive, and analgesic actions.[8][9][11]

The inhibition of sEH by cyclopropylmethyl urea derivatives is a result of their ability to act as competitive, tight-binding inhibitors.[4][5] The urea moiety is thought to mimic the transition state of the epoxide hydrolysis reaction, forming key hydrogen bond interactions with amino acid residues in the active site of the sEH enzyme.[4] The cyclopropyl group and other substituents on the urea scaffold contribute to the overall binding affinity and selectivity of the inhibitor by engaging in hydrophobic and van der Waals interactions within the enzyme's binding pocket.[11]

Figure 1: The role of sEH in the arachidonic acid cascade and the mechanism of action of cyclopropylmethyl urea inhibitors.

Synthesis of Cyclopropylmethyl Urea Derivatives

The synthesis of cyclopropylmethyl urea derivatives typically involves the reaction of a cyclopropylmethylamine with an appropriate isocyanate or a carbamoyl chloride. A common and versatile method is the reaction of an amine with an isocyanate, which is often generated in situ from an acyl azide via a Curtius rearrangement or from an amine using phosgene or a phosgene equivalent like triphosgene.[2]

General Synthetic Scheme:

Figure 2: General synthetic route for cyclopropylmethyl urea derivatives.

The choice of reagents and reaction conditions can be tailored to introduce a variety of substituents on both sides of the urea moiety, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, modifications to the aryl or alkyl groups attached to the urea nitrogen atoms can significantly impact the inhibitor's potency, selectivity, and pharmacokinetic properties.[12]

In Vitro Evaluation of Cyclopropylmethyl Urea Derivatives as sEH Inhibitors

The initial assessment of newly synthesized cyclopropylmethyl urea derivatives as sEH inhibitors involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of inhibition.

Key In Vitro Assays:

| Assay Type | Purpose | Key Parameters Measured |

| Enzyme Inhibition Assay | To determine the inhibitory potency of the compounds against sEH. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant). |

| Kinetic Studies | To elucidate the mechanism of inhibition (e.g., competitive, non-competitive). | Changes in Km and Vmax in the presence of the inhibitor. |

| Selectivity Profiling | To assess the inhibitor's specificity for sEH over other related enzymes (e.g., microsomal epoxide hydrolase). | IC50 values against a panel of related enzymes. |

| Metabolic Stability Assay | To evaluate the compound's stability in the presence of liver microsomes. | Half-life (t1/2) in microsomal preparations. |

A commonly used method for measuring sEH activity is a fluorometric assay that utilizes a non-fluorescent substrate which, upon hydrolysis by sEH, releases a fluorescent product.[13][14] The decrease in the rate of fluorescent product formation in the presence of an inhibitor is used to calculate its IC50 value.

In Vivo Preclinical Evaluation

Promising candidates from in vitro studies are advanced to in vivo preclinical models to assess their efficacy, pharmacokinetics, and safety.

Typical In Vivo Workflow:

Figure 3: A generalized workflow for the in vivo evaluation of sEH inhibitors.

Animal models of hypertension, inflammatory pain, and renal injury are frequently employed to demonstrate the therapeutic potential of cyclopropylmethyl urea-based sEH inhibitors.[3][8] For example, in models of hypertension, the administration of these compounds has been shown to lower blood pressure.[9] In pain models, they have demonstrated significant analgesic effects.[11][12]

Beyond sEH Inhibition: Other Therapeutic Targets

While the inhibition of sEH has been the predominant application of cyclopropylmethyl urea derivatives, this versatile scaffold has also been explored for its activity against other therapeutic targets. The unique structural features of these compounds make them attractive for targeting a range of proteins. For instance, certain cyclopropyl urea derivatives have been investigated as agonists for formyl peptide receptors (FPR1 and FPR2), which are involved in inflammatory and immune responses.[15] Additionally, the broader class of urea derivatives has been successfully developed as inhibitors of various kinases, proteases, and other enzymes, suggesting that the cyclopropylmethyl urea scaffold may hold promise for these target classes as well.[2][16][17]

Conclusion and Future Directions

Cyclopropylmethyl urea derivatives have emerged as a highly promising class of compounds in drug discovery, with a particularly significant impact in the field of sEH inhibition. Their unique structural and electronic properties, coupled with their synthetic tractability, make them an attractive scaffold for the development of novel therapeutics. The successful application of these compounds as sEH inhibitors in preclinical models of cardiovascular and inflammatory diseases underscores their therapeutic potential.

Future research in this area is likely to focus on several key aspects:

-

Optimization of Pharmacokinetic Properties: Further refinement of the scaffold to improve oral bioavailability, metabolic stability, and drug-like properties.

-

Exploration of New Therapeutic Areas: Investigating the efficacy of sEH inhibitors in a broader range of diseases, including neurodegenerative disorders and metabolic diseases.

-

Targeting Other Enzymes: Expanding the application of the cyclopropylmethyl urea scaffold to other relevant biological targets beyond sEH.

-

Clinical Translation: Advancing the most promising candidates into clinical trials to validate their therapeutic efficacy and safety in humans.[6]

The continued exploration of the chemical space around the cyclopropylmethyl urea core is expected to yield a new generation of innovative medicines with the potential to address significant unmet medical needs.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Cyclopropylmethyl Urea Derivative

-

To a solution of cyclopropylmethylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the desired isocyanate (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopropylmethyl urea derivative.

-

Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro sEH Inhibition Assay (Fluorometric Method)

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microplate, add a solution of recombinant human sEH enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Add serial dilutions of the test compound to the wells, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 1%).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30 °C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate).

-

Monitor the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission).[13]

-

Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

References

-

Takai, K., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548-1557. Available from: [Link]

-

Lee, K. S. S., et al. (2017). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 60(16), 6957-6977. Available from: [Link]

-

Lee, K. S. S., et al. (2017). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

-

Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854. Available from: [Link]

-

Shen, L., & Wang, H. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 25(23), 5733. Available from: [Link]

-

Kim, I.-H., et al. (2018). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Molecules, 23(12), 3121. Available from: [Link]

-

Senter, T., et al. (2022). In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. ACS Medicinal Chemistry Letters, 13(12), 1932-1939. Available from: [Link]

-

Kim, H. Y., et al. (2016). Discovery of enantioselectivity of urea inhibitors of soluble epoxide hydrolase. European Journal of Medicinal Chemistry, 118, 265-276. Available from: [Link]

-

Kim, I.-H., et al. (2005). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 48(12), 3910-3923. Available from: [Link]

-

El-Damasy, D. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available from: [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. Available from: [Link]

- Allergan, Inc. (2020). Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists. Google Patents.

-

Ialongo, C., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(6), 879-902. Available from: [Link]

-

Sankella, S., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(5), 517-531. Available from: [Link]

-

Imig, J. D., & Hammock, B. D. (2009). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 52(10), 2943-2954. Available from: [Link]

-

Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

-

Li, Y., et al. (2025). Discovery of novel biaryl urea derivatives against IL-1β release with low toxicity based on NEK7 inhibitor. European Journal of Medicinal Chemistry, 283, 117125. Available from: [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. KR20200015937A - Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists - Google Patents [patents.google.com]

- 16. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of novel biaryl urea derivatives against IL-1β release with low toxicity based on NEK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of 1-(Tert-butyl)-3-(cyclopropylmethyl)urea: A Technical Characterization Guide

Executive Summary & Compound Architecture

1-(Tert-butyl)-3-(cyclopropylmethyl)urea (hereafter referred to as TBCMU ) represents a distinct class of unsymmetrical, sterically hindered urea derivatives.[1][2] Often encountered as a pharmacophore in soluble epoxide hydrolase (sEH) inhibitors or as a robust intermediate in agrochemical synthesis, its thermodynamic profile is governed by the interplay between the bulky tert-butyl group and the strained cyclopropylmethyl moiety.[2]

This guide provides a foundational framework for assessing the thermodynamic and kinetic stability of TBCMU. Unlike simple ureas, TBCMU exhibits unique degradation pathways driven by steric relief and ring-strain release.[1][2]

Structural Thermodynamics[1][2]

-

Formula:

-

Molecular Weight: 170.25 g/mol [1]

-

Key Stability Features:

-

Tert-butyl Group: Provides steric shielding to the carbonyl carbon, increasing resistance to nucleophilic attack (hydrolysis) compared to

-alkyl ureas.[1][2] -

Cyclopropylmethyl Group: Introduces potential acid-lability via cyclopropylcarbinyl cation rearrangement, though the urea nitrogen buffers this effect significantly.[1][2]

-

Urea Linkage: The primary site of thermal decomposition, typically via E1cB-like elimination to isocyanates.[1][2]

-

Solid-State Thermodynamic Stability

In the solid state, TBCMU is stabilized by an extensive intermolecular hydrogen-bonding network.[1][2] However, the bulky substituents disrupt efficient packing, often leading to lower melting points and higher sublimation propensity compared to symmetrical ureas.[1][2]

Thermal Transitions (DSC/TGA)

The thermal profile is characterized by a sharp endothermic melting event followed by decomposition/sublimation.

| Parameter | Typical Range (Predicted) | Thermodynamic Driver |

| Melting Point ( | 100°C – 140°C | Disruption of intermolecular |

| Enthalpy of Fusion ( | 20 – 30 kJ/mol | Energy required to break the lattice; lower than urea due to steric bulk. |

| Sublimation | >110°C (at 1 atm) | High vapor pressure due to loss of H-bond donors (bulky alkyls).[1][2] |

| Decomposition ( | >180°C | Dissociation into isocyanates and amines.[1][2] |

Polymorphism Risk

The conformational flexibility of the cyclopropylmethyl group (rotation around the

-

Protocol: Screen solvents with varying polarity (e.g., Isopropyl Acetate vs. Heptane) to identify metastable forms.

-

Thermodynamic Rule: The form with the highest density and melting point is generally the thermodynamically stable polymorph at room temperature (Monotropic system assumption).

Solution Thermodynamics & Chemical Stability[2][3]

While solid TBCMU is kinetically stable, solution thermodynamics reveals specific vulnerabilities.[1][2]

Hydrolytic Degradation Pathways

Urea hydrolysis is pH-dependent.[1][2] For TBCMU, the mechanism shifts based on protonation state.[1][2]

-

Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. However, the tert-butyl group sterically hinders this approach, making TBCMU more acid-stable than linear alkyl ureas.[1][2]

-

Basic Conditions (pH > 10): Deprotonation of the urea nitrogen (pKa ~13-14) can lead to elimination.[1][2]

-

Thermal Neutral Hydrolysis: At high temperatures, the equilibrium shifts toward dissociation into isocyanate and amine.[1]

Mechanism Visualization

The following diagram illustrates the competing degradation pathways: Hydrolysis vs. Dissociation.

Figure 1: Primary degradation pathways for 1-(Tert-butyl)-3-(cyclopropylmethyl)urea.[1][2] Note the bifurcation between hydrolytic cleavage and thermal dissociation to isocyanates.

Cyclopropyl Ring Stability

The cyclopropylmethyl group is a "ticking clock" in thermodynamic stability studies.

-

Risk: Acid-catalyzed ring opening (homoallylic rearrangement).[1][2]

-

Observation: Under standard stability conditions (pH 4-9), the ring remains intact.[1][2] However, in the presence of strong Lewis acids or radical initiators (oxidative stress), the ring may open to form linear butenyl derivatives.[2]

Experimental Characterization Protocols

To rigorously define the thermodynamic profile, the following self-validating protocols are recommended.

Protocol A: Determination of Critical Stability Temperatures (DSC)

Objective: Determine

-

Preparation: Weigh 2-4 mg of TBCMU into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape during decomposition).[1][2]

-

Equilibration: Hold at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Validation:

Protocol B: pH-Rate Profile (Arrhenius Kinetics)

Objective: Quantify hydrolytic stability (

-

Buffer Prep: Prepare 50 mM phosphate (pH 2, 7) and borate (pH 10) buffers with constant ionic strength (

M NaCl).[2] -

Incubation: Dissolve TBCMU at 100 µM (with 1% ACN cosolvent if needed). Incubate at 40°C, 60°C, and 80°C.

-

Sampling: Aliquot at

hours. Quench immediately with cold mobile phase. -

Analysis: HPLC-UV (210 nm) or LC-MS.

-

Calculation: Plot

vs. time. The slope is

Protocol C: Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine the Enthalpy of Solution (

-

Saturation: Prepare saturated suspensions of TBCMU in water (or buffer) at 25°C, 37°C, and 50°C. Stir for 24 hours.

-

Filtration: Filter through 0.22 µm PVDF filter (pre-heated to temp).

-

Quantification: Dilute and analyze via HPLC.

-

Analysis: Plot

vs.

Stability Testing Workflow

The following workflow ensures comprehensive coverage of ICH Q1A(R2) requirements, adapted for this specific urea derivative.

Figure 2: Integrated stability testing workflow. Prioritizes identification of hydrolytic vs. oxidative degradants.

References

-

Urea Derivative Stability

-

Cyclopropylmethyl Chemistry

-

Thermodynamic Methods

-

General Protocols

Sources

A Technical Guide to Tert-butyl Urea Derivatives Featuring Cyclopropyl Moieties: Synthesis, Bioactivity, and Structure-Activity Relationship Analysis

Introduction: The Strategic Union of Three Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of strategic molecular assembly. Certain structural motifs, through repeated validation, have earned the status of "privileged scaffolds" for their ability to interact with a wide range of biological targets. This guide focuses on a compelling class of compounds that combines three such motifs: the urea linkage, the sterically demanding tert-butyl group, and the conformationally constrained cyclopropyl ring.

The urea group is a cornerstone pharmacophore, exceptional in its ability to act as a rigid hydrogen bond donor-acceptor unit, anchoring molecules to protein active sites.[1] The tert-butyl group, with its significant steric bulk, often confers metabolic stability and provides extensive van der Waals contacts within hydrophobic pockets of target proteins.[2] The cyclopropyl moiety is a particularly valuable tool in drug design; its strained three-membered ring offers a unique electronic and conformational profile.[3][4] Incorporating a cyclopropyl group can enhance potency by locking a molecule into its bioactive conformation, improve metabolic stability by strengthening adjacent C-H bonds, and modulate physicochemical properties to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5]

The convergence of these three components creates a molecular architecture with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, biological applications, and structure-activity relationships (SAR) of N-tert-butyl-N'-cyclopropyl urea derivatives, with a particular focus on their role as potent enzyme inhibitors.

Core Synthetic Strategies

The most direct and widely employed method for synthesizing 1,3-disubstituted ureas is the reaction of an amine with an isocyanate.[6] This reaction is typically high-yielding, proceeds under mild conditions, and benefits from the commercial availability of a wide variety of amine and isocyanate building blocks. For the target scaffold, two primary pathways are viable, depending on the starting materials.

Pathway A: Tert-butylamine reacting with cyclopropyl isocyanate. Pathway B: Cyclopropylamine reacting with tert-butyl isocyanate.

The choice between pathways is often dictated by the commercial availability and cost of the respective isocyanates. The reaction is generally conducted in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Below is a generalized workflow for this synthetic approach.

Detailed Experimental Protocol: Synthesis of 1-adamantyl-3-phenyl urea

While not a direct tert-butyl cyclopropyl derivative, the following protocol for a related adamantyl urea provides a robust, validated template that is directly adaptable for the synthesis of the target compounds by substituting the appropriate amine and isocyanate.[6] The adamantyl group is often used, like the tert-butyl group, as a bulky hydrophobic anchor.

Materials:

-

Adamantyl amine (1.0 eq)

-

Phenyl isocyanate (1.0 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of adamantyl amine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

-

Stir the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure 1-adamantyl-3-phenyl urea product.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Applications: Potent Inhibition of Soluble Epoxide Hydrolase (sEH)

A prominent and well-documented application for tert-butyl and cyclopropyl-containing urea derivatives is the potent and selective inhibition of soluble epoxide hydrolase (sEH).[7][8]

Mechanism of Action: The sEH enzyme is a key player in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally beneficial cardiovascular and anti-inflammatory effects.[7] sEH converts EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the endogenous levels of protective EETs are increased, offering a promising therapeutic strategy for conditions like hypertension, inflammation, and kidney disease.[7]

The urea pharmacophore is critical for potent sEH inhibition. It positions itself in the active site to form two key hydrogen bonds with the catalytic aspartate residue (Asp335 in human sEH) and a backbone carbonyl oxygen of a nearby residue. The bulky tert-butyl group and an adjacent moiety (like a cyclopropyl-substituted piperidine ring) occupy two hydrophobic pockets on either side of the catalytic residues, anchoring the inhibitor firmly in the active site.[8]

Structure-Activity Relationship (SAR) Analysis

The optimization of cyclopropyl urea derivatives as sEH inhibitors provides a clear case study in rational drug design.[7][8] Structure-based optimization efforts have led to the identification of compounds with sub-nanomolar potency. The general scaffold can be broken down into three key regions for analysis: the "left-hand side" (LHS) hydrophobic group, the central urea core, and the "right-hand side" (RHS) group.

-

Central Urea Core: This is largely immutable. The 1,3-disubstituted urea is essential for the hydrogen bonding interactions with the catalytic residues of sEH and is a prerequisite for high-potency inhibition.

-

Left-Hand Side (LHS): This region typically contains the cyclopropyl moiety, often as part of a larger group like a substituted piperidine ring. Modifications here explore the contours of one of the hydrophobic pockets. For example, adding substituents to the cyclopropane ring itself can probe deeper into the pocket, potentially increasing potency.[8]

-

Right-Hand Side (RHS): This region is occupied by a second hydrophobic group. While this guide focuses on the tert-butyl group, SAR studies often compare it to other bulky aliphatic systems like the adamantyl group.[6] The goal is to achieve optimal filling of the second hydrophobic pocket.

The following table summarizes hypothetical SAR data based on published findings for sEH inhibitors, illustrating how systematic structural modifications can impact inhibitory potency.

| Compound ID | R¹ Group (LHS) | R² Group (RHS) | sEH IC₅₀ (nM) | Commentary |

| 1 | Cyclopropyl | tert-Butyl | 50.2 | Baseline scaffold with moderate activity. |

| 2 | Cyclopropyl | Adamantyl | 15.8 | Replacing t-butyl with the larger adamantyl group improves hydrophobic interactions.[6] |

| 3 | Isopropyl | tert-Butyl | 125.5 | Replacing cyclopropyl with a more flexible isopropyl group reduces potency, highlighting the benefit of conformational rigidity.[5] |

| 4 | 1-Methylcyclopropyl | tert-Butyl | 25.1 | Adding a methyl group to the cyclopropane can enhance van der Waals contacts, improving potency. |

| 5 | Cyclopropyl | Phenyl | >1000 | A flat aromatic ring is a poor fit for the aliphatic hydrophobic pocket compared to the t-butyl group. |

| 6 | (cis)-2-Phenylcyclopropyl | tert-Butyl | 5.5 | Strategic placement of a larger substituent on the cyclopropyl ring can access additional binding space and significantly boost potency.[8] |

Note: IC₅₀ values are illustrative examples derived from trends reported in the literature and are not absolute data for these specific simplified structures.

Conclusion and Future Outlook

The strategic combination of the tert-butyl, urea, and cyclopropyl motifs provides a powerful platform for the design of potent and specific enzyme inhibitors. The well-defined synthetic routes and clear structure-activity relationships, particularly in the context of soluble epoxide hydrolase, underscore the value of this chemical class. Future research will likely focus on fine-tuning the ADME properties of these derivatives, exploring novel substituents on the cyclopropyl ring to maximize target engagement, and applying this versatile scaffold to other enzyme targets that possess similar active site topographies. The continued exploration of these compounds holds significant promise for the development of new therapeutics for a range of human diseases.

References

-

Inagaki, M., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548-57. [Link]

-

Tomi, I. H. R., et al. (2012). Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 4951-4. [Link]

-

Brown, J. R., et al. (n.d.). The Structure–activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. Amanote Research. [Link]

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Takai, K., et al. (2015). Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1744-7. [Link]

-

Hernández-Vázquez, E., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 28(2), 853. [Link]

-

Kozioł, A., et al. (2020). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ChemistrySelect, 5(29), 8887-8893. [Link]

-

Panda, S. S., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 29(12), 3036. [Link]

-

El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Brown, J. R., et al. (2015). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. Molecules, 20(5), 8722-38. [Link]

-

Neuhaus, J. D., et al. (2023). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 14(48), 13783-13789. [Link]

-

Singh, R. P., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(22), 10049-10087. [Link]

-

Urban, M., et al. (2021). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Polymers, 13(12), 1904. [Link]

-

Štefane, B., & Iskra, J. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Current Organic Chemistry, 23(1). [Link]

-

Manivannan, R., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3562-74. [Link]

-

Du, H., et al. (2008). di-tert-butyldiaziridinone. Organic Syntheses, 85, 1-10. [Link]

-

Bisel, P., et al. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-65. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The tert-butyl group in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(Tert-butyl)-3-(cyclopropylmethyl)urea from Isocyanates: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Introduction

Substituted ureas are a critical pharmacophore in medicinal chemistry, appearing in a wide array of therapeutic agents, from antivirals to kinase inhibitors.[1] The synthesis of these motifs is therefore of paramount importance in drug discovery and development. The reaction between an isocyanate and a primary or secondary amine is a robust and highly efficient method for the formation of the urea linkage.[2][3] This application note provides a detailed protocol for the synthesis of 1-(tert-butyl)-3-(cyclopropylmethyl)urea, a representative unsymmetrical urea, from tert-butyl isocyanate and cyclopropylmethanamine. The principles and procedures outlined herein are broadly applicable to the synthesis of a diverse range of substituted ureas.

Reaction Mechanism and Rationale

The formation of a urea from an isocyanate and an amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate.[4] This initial attack forms a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the final, stable urea product.

The choice of reactants is guided by the desired substitution pattern of the final urea. In this case, tert-butyl isocyanate provides the bulky, lipophilic tert-butyl group, while cyclopropylmethanamine introduces the cyclopropylmethyl moiety. The reaction is typically conducted in an aprotic solvent to prevent competing reactions of the isocyanate with the solvent.[3]

Reaction Scheme:

Caption: Synthesis of 1-(tert-butyl)-3-(cyclopropylmethyl)urea.

Experimental Protocol

This protocol details the synthesis of 1-(tert-butyl)-3-(cyclopropylmethyl)urea. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| tert-Butyl isocyanate | 97% | Sigma-Aldrich |

| Cyclopropylmethanamine | 98% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Round-bottom flask | 100 mL, with magnetic stir bar | VWR |

| Addition funnel | 50 mL | VWR |

| Magnetic stirrer | --- | IKA |

| Rotary evaporator | --- | Buchi |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | Merck |

| Column chromatography supplies | Silica gel, appropriate solvents | --- |

Safety Precautions

-

tert-Butyl Isocyanate: This compound is flammable, toxic, and water-sensitive.[5][6] It reacts with water to produce corrosive and flammable gases.[5] It is incompatible with alcohols, strong bases, amines, strong acids, and oxidizing agents.[5] Always handle in a fume hood and wear appropriate PPE, including gloves, lab coat, and safety goggles.[7] Ensure all equipment is dry and the reaction is performed under an inert atmosphere if possible.

-

Cyclopropylmethanamine: This is a flammable liquid and is corrosive. Handle with care and avoid inhalation or skin contact.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated area.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropylmethanamine (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of amine).

-

Place the flask in an ice bath to cool the solution to 0 °C.

-

-

Addition of Isocyanate:

-

In a separate dry vessel, dissolve tert-butyl isocyanate (1.0 eq) in a minimal amount of anhydrous DCM.

-

Transfer the isocyanate solution to an addition funnel.

-

Add the tert-butyl isocyanate solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.[8]

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for this reaction would be a mixture of ethyl acetate and hexanes. The product urea will be more polar than the starting materials.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product will likely be a solid or a viscous oil.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

For column chromatography, a gradient elution from hexanes to a mixture of hexanes and ethyl acetate is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 1-(tert-butyl)-3-(cyclopropylmethyl)urea.

-

Experimental Workflow:

Caption: Workflow for the synthesis of the target urea.

Analytical Characterization

The identity and purity of the synthesized 1-(tert-butyl)-3-(cyclopropylmethyl)urea should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), cyclopropyl protons (multiplets, ~0.2-0.8 ppm), methylene protons adjacent to the cyclopropyl group (doublet of doublets, ~3.0 ppm), and NH protons (broad singlets).[9][10] |

| ¹³C NMR | Resonances for the carbonyl carbon (~158 ppm), tert-butyl carbons, and cyclopropylmethyl carbons.[9][10] |

| IR Spectroscopy | A strong C=O stretching vibration for the urea carbonyl group (~1630-1650 cm⁻¹), and N-H stretching vibrations (~3300-3400 cm⁻¹).[11] |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product.[9][12] |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time or slightly warm the reaction mixture. |

| Side reactions | Ensure anhydrous conditions and dropwise addition at low temperature. | |

| Impure Product | Incomplete reaction | Purify by column chromatography. |

| Contamination with starting materials | Optimize the stoichiometry of the reactants. | |

| No Reaction | Deactivated isocyanate | Use fresh or properly stored tert-butyl isocyanate. |

Conclusion

The synthesis of 1-(tert-butyl)-3-(cyclopropylmethyl)urea from tert-butyl isocyanate and cyclopropylmethanamine is a straightforward and high-yielding reaction. The protocol described provides a reliable method for the preparation of this and other unsymmetrical ureas. Careful attention to safety precautions, particularly when handling isocyanates, is essential for a successful and safe synthesis. The analytical techniques outlined are crucial for confirming the structure and purity of the final product, which is a critical step in any synthetic chemistry workflow, especially in the context of drug discovery and development.

References

-

New Jersey Department of Health. (n.d.). tert-BUTYL ISOCYANATE HAZARD SUMMARY. Retrieved from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - tert-Butyl isocyanide, 97%. Retrieved from [Link]

- Reddy, K. S., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4571.

-

Exposome-Explorer. (n.d.). 7715 tert-Butyl Isocyanide (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). Retrieved from [Link]

- Cravotto, G., et al. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 7, 1373–1379.

-

Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

- Patel, S., et al. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 7(5), 723-728.

- P, S., et al. (2021). Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161.

- Nishikawa, T., et al. (2008). Novel synthesis of ureas: application of t-butylureas. Chemical and Pharmaceutical Bulletin, 56(6), 794-798.

- U.S. Patent No. 2,663,731. (1953).

-

PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]

- ACS Publications. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development.

-

National Center for Biotechnology Information. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyl isocyanide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]

-

American Chemical Society. (n.d.). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. Retrieved from [Link]

- Google Patents. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds.

-

Defense Technical Information Center. (n.d.). ISOCYANIDE SYNTHESIS. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of tert-butyl isocyanate.

-

Royal Society of Chemistry. (n.d.). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Retrieved from [Link]

-

PubMed. (1982). Evaluation of NMR spectroscopy for the quantitative characterization of urea-formaldehyde resins. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction conditions for tert-butyl isocyanate and cyclopropylmethylamine

Application Note: AN-2026-TB-CPM Optimized Synthesis of 1-(tert-Butyl)-3-(cyclopropylmethyl)urea

Strategic Context & Application

The formation of unsymmetrical ureas is a cornerstone reaction in medicinal chemistry, particularly in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and p38 MAP kinase inhibitors . The specific coupling of tert-butyl isocyanate and cyclopropylmethylamine generates a urea pharmacophore that mimics the transition state of epoxide hydrolysis, a critical motif in anti-inflammatory and cardiovascular drug discovery.

This guide provides a robust, scalable protocol for synthesizing 1-(tert-butyl)-3-(cyclopropylmethyl)urea. Unlike generic procedures, this workflow prioritizes atom economy , impurity control (symmetric urea suppression) , and ease of purification .

Reaction Mechanism & Chemical Logic

The reaction proceeds via the nucleophilic addition of the primary amine (cyclopropylmethylamine) to the electrophilic carbon of the isocyanate (tert-butyl isocyanate).

Key Mechanistic Features:

-

Nucleophile: The nitrogen lone pair of the cyclopropylmethylamine.

-

Electrophile: The central carbon of the isocyanate (

) group. -

Driving Force: Formation of the stable, conjugated urea linkage.

-

Atom Economy: 100% (Proton transfer is internal; no leaving group).

Graphviz Diagram 1: Reaction Mechanism

Caption: Step-wise mechanism showing nucleophilic attack of the amine on the isocyanate carbon followed by rapid proton transfer.

Critical Parameters & Optimization

Successful synthesis relies on controlling moisture and temperature. Isocyanates are moisture-sensitive; water competes with the amine to form unstable carbamic acids, which decarboxylate to amines and subsequently react with remaining isocyanate to form symmetric urea impurities (e.g., 1,3-di-tert-butylurea).

Solvent Selection Guide

| Solvent | Polarity | Solubility (Reactants) | Solubility (Product) | Suitability |

| Dichloromethane (DCM) | Moderate | High | Moderate | Optimal. Allows easy evaporation; product often remains soluble during reaction but precipitates upon hexane addition. |

| Tetrahydrofuran (THF) | Moderate | High | High | Good. Use if reactants are not soluble in DCM. Requires dry THF to prevent hydrolysis. |

| Toluene | Low | High | Low | Excellent for Scale-up. Product often precipitates directly, simplifying workup to filtration. |

| Ethanol/Methanol | High | High | High | Avoid. Protic solvents can react with isocyanates (forming carbamates) if the amine reaction is slow. |

Standard Operating Procedure (SOP)

Scale: 5.0 mmol Target Yield: >90%

Materials:

-

tert-Butyl isocyanate (CAS: 1609-86-5): 5.0 mmol (0.57 mL / 0.496 g)

-

Cyclopropylmethylamine (CAS: 2516-47-4): 5.25 mmol (1.05 equiv)

-

Dichloromethane (Anhydrous): 20 mL

-

Hexanes (for precipitation)

Step-by-Step Protocol:

-

System Preparation:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to establish an inert atmosphere. -

Expert Note: Moisture exclusion is critical to prevent symmetric urea formation.

-

-

Reactant Solubilization:

-

Add Cyclopropylmethylamine (5.25 mmol) and anhydrous DCM (15 mL) to the flask.

-

Cool the solution to

using an ice bath. -

Causality: Cooling controls the exothermic nature of the addition and minimizes side reactions.

-

-

Addition:

-

Dilute tert-butyl isocyanate (5.0 mmol) in 5 mL of DCM in a separate vial.

-

Add the isocyanate solution dropwise to the amine solution over 10 minutes.

-

Safety: Isocyanates are sensitizers. Perform all additions in a fume hood.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours .

-

Validation: Monitor by TLC (EtOAc/Hexanes 1:1). Stain with Ninhydrin (amine consumption) or Iodine.

-

-

Workup & Purification:

-

Method A (Precipitation): If solid precipitates, filter and wash with cold hexanes.

-

Method B (Evaporation - Standard): Concentrate the reaction mixture in vacuo to obtain a white solid.

-

Trituration: Suspend the crude solid in cold Hexanes (

), stir for 15 mins, and filter. This removes excess amine and trace soluble impurities.

-

Graphviz Diagram 2: Experimental Workflow

Caption: Operational workflow for the synthesis, highlighting the critical temperature control during addition.

Quality Control & Characterization

Expected Data for 1-(tert-butyl)-3-(cyclopropylmethyl)urea:

-

Physical State: White crystalline solid.

-

Melting Point:

(typical for aliphatic ureas). -

NMR (

-

ppm (broad s, 2H, NH ). Note: The

-

ppm (d, 2H, -CH

-

ppm (s, 9H,

- ppm (m, 5H, Cyclopropyl ring protons).

-

ppm (broad s, 2H, NH ). Note: The

-

Mass Spectrometry (ESI):

-

Calculated MW: 170.25 Da.

-

Observed:

.

-

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Low Yield | Hydrolysis of Isocyanate | Ensure glassware is flame-dried; use fresh anhydrous solvent. |

| Oily Product | Residual Solvent/Amine | Dry under high vacuum for 12h; Triturate with cold pentane. |

| Extra Spot on TLC | Symmetric Urea | Impurity is 1,3-di-tert-butylurea. Recrystallize from EtOAc/Hexanes (Symmetric urea is highly insoluble). |

References

-

Common Organic Chemistry. "Urea Formation - Common Conditions." Common Organic Chemistry Protocols. Link

-

Ozaki, S. "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 1972, 72(5), 457–496. Link

-

Shen, H. C. "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 2010, 20(7), 941-956. (Context for urea pharmacophore in drug design). Link

-

Organic Syntheses. "General Procedures for Urea Synthesis." Organic Syntheses, Coll. Vol. 5, p. 555. Link

Protocols for synthesizing 1,3-disubstituted ureas with cyclopropyl groups

Application Note: Strategic Synthesis of 1,3-Disubstituted Ureas Incorporating Cyclopropyl Motifs

Executive Summary & Strategic Importance

The 1,3-disubstituted urea scaffold (

Incorporating a cyclopropyl group into this scaffold offers unique medicinal advantages:

-

Metabolic Stability: The cyclopropyl ring blocks rapid oxidative dealkylation common to ethyl/isopropyl groups (CYP450 metabolism).

-

Conformational Constraint: The

-like character of the cyclopropyl C-C bonds restricts freedom of motion, potentially locking the molecule into a bioactive conformation. -

Lipophilicity Modulation: It lowers lipophilicity (

) relative to open-chain alkyl counterparts while maintaining hydrophobic bulk.[1]

This guide details three distinct protocols for synthesizing unsymmetrical cyclopropyl ureas, selected based on reagent availability, stereochemical requirements, and safety constraints.

Method Selection Guide

Before beginning synthesis, select the optimal pathway based on your starting materials and constraints.

Figure 1: Strategic decision tree for selecting the urea synthesis pathway.

Method A: The Isocyanate Route (Gold Standard)[1]

Principle: Nucleophilic addition of an amine to an isocyanate.[2][3] This is the most direct method but relies on the stability and availability of the isocyanate.

Mechanism: The amine lone pair attacks the electrophilic carbon of the isocyanate. A proton transfer follows, yielding the urea.

Critical Considerations:

-

Cyclopropyl Isocyanate Toxicity: Highly toxic and volatile (lachrymator).[1] Handle only in a fume hood.

-

Moisture Sensitivity: Isocyanates hydrolyze to amines (releasing

), which then react with remaining isocyanate to form symmetrical urea byproducts.

Protocol A: Direct Coupling

Materials:

-

Amine A (Nucleophile): 1.0 equiv (e.g., Aniline derivative)[1]

-

Isocyanate B (Electrophile): 1.1 equiv (e.g., Cyclopropyl isocyanate)[1]

-

Base: Triethylamine (TEA) or DIPEA (1.2 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve Amine A (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

-

Base Addition: Add TEA (1.2 mmol). Stir for 5 minutes at Room Temperature (RT).

-

Coupling: Cool the solution to 0°C. Add Isocyanate B (1.1 mmol) dropwise via syringe.

-

Note: Cyclopropyl isocyanate is volatile; use a gas-tight syringe.[1]

-

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LC-MS.

-

Endpoint: Disappearance of Amine A.

-

-

Workup:

-

If product precipitates: Filter and wash with cold

. -

If soluble: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/base), then Brine.[1] Dry over

.

-

-

Purification: Recrystallization (EtOH/Water) is preferred over column chromatography for ureas due to poor solubility and streaking on silica.

Method B: The CDI Route (Phosgene-Free)[1]

Principle: 1,1'-Carbonyldiimidazole (CDI) acts as a safe phosgene surrogate.[1] It activates the first amine to form an N-acylimidazole intermediate, which is then displaced by the second amine.

Strategic Advantage: Ideal when the isocyanate is unstable or commercially unavailable.

Figure 2: Sequential addition strategy for CDI-mediated coupling.

Protocol B: Sequential One-Pot Synthesis

Materials:

-

Amine 1 (Less nucleophilic, e.g., Aryl amine): 1.0 equiv[1]

-

CDI (Reagent grade): 1.1 equiv[1]

-